molecular formula C26H24N4O3 B2676952 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097882-79-4

2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2676952
CAS No.: 2097882-79-4
M. Wt: 440.503
InChI Key: MISAPAFUHCNJRV-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generalized product description, as specific research applications and mechanisms of action for this exact compound were not identified in the available sources. 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex synthetic compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a dihydropyridazin-3-one core, a scaffold noted in patent literature for its potential as a key intermediate in the synthesis of biologically active molecules . The structure is further functionalized with a phenyl group at the 6-position and a piperidine moiety linked to a 2-hydroxyquinoline group. Piperidine derivatives are frequently explored in drug discovery for their versatile pharmacological profiles . This specific combination of structural features suggests potential for investigation in various therapeutic areas. Researchers may evaluate this compound as a potential enzyme inhibitor or receptor modulator, given that similar structures are often designed to interact with specific biological targets. The presence of the quinoline and piperidine rings, in particular, is common in molecules studied for their interaction with central nervous system targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-24-16-21(20-8-4-5-9-23(20)27-24)26(33)29-14-12-18(13-15-29)17-30-25(32)11-10-22(28-30)19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISAPAFUHCNJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Nitro derivatives

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of pyridazinone can modulate the activity of G protein-coupled receptors, specifically the GPR119 receptor, which plays a crucial role in glucose homeostasis. Compounds similar to 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one have shown promise in treating diabetes and related metabolic disorders by enhancing insulin secretion and improving glycemic control .

Antimicrobial Properties

Studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The incorporation of a hydroxyquinoline moiety is particularly noteworthy as it enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research suggests that derivatives with similar frameworks can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of key signaling pathways associated with cancer progression .

Case Study 1: Antidiabetic Activity

A study focused on the synthesis and evaluation of pyridazinone derivatives revealed that certain compounds showed significant efficacy in reducing blood glucose levels in diabetic models. The mechanism was linked to enhanced insulin sensitivity and improved β-cell function, indicating potential for therapeutic use in Type 2 diabetes management .

Case Study 2: Antimicrobial Activity

In another study, a series of synthesized pyridazinones were tested against common pathogens. The results indicated that modifications to the piperidine ring significantly affected antimicrobial potency. The most effective compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines treated with pyridazinone derivatives showed promising results in terms of cytotoxicity. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways. These findings suggest that further development could lead to new cancer therapies targeting specific tumor types .

Mechanism of Action

The mechanism of action of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine and pyridazinone groups can interact with proteins and enzymes, potentially inhibiting their activity. This multi-target approach makes it a versatile compound in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from patent literature and commercial suppliers, focusing on structural features, synthetic routes, and inferred properties.

Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one Dihydropyridazinone Piperidinylmethyl linked to 2-hydroxyquinoline-4-carbonyl; 6-phenyl 426* Potential for π-π interactions (phenyl/quinoline) and metal chelation (hydroxyquinoline)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine; morpholine; 2-methylbenzimidazole 493.19 (MH+ = 494.19) Sulfonyl group enhances solubility; morpholine and benzimidazole may improve bioavailability
6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride Pyridazinone Piperidinylmethoxy 257.73† Ether linkage increases rigidity compared to methylene bridges
6-(4-Methylstyryl)-3(2H)-pyridazinone Pyridazinone 4-Methylstyryl (conjugated ethenyl-phenyl) 228.27 Styryl group introduces planarity and extended π-system for target binding

*Calculated from molecular formula C₂₅H₂₂N₄O₃. †Molecular weight includes hydrochloride salt.

Biological Activity

The compound 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative that integrates multiple pharmacophores, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a dihydropyridazinone core linked to a piperidine moiety and a hydroxyquinoline substituent. The structural complexity allows for diverse interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, derivatives similar to the target compound have shown significant inhibitory effects against various viruses, including dengue virus serotype 2 (DENV2). In vitro studies reported half-maximal inhibitory concentrations (IC50) ranging from 0.49 µM to 3.03 µM with selectivity indices indicating low cytotoxicity compared to their antiviral efficacy .

Antibacterial Properties

The antibacterial activity of piperidine derivatives has been well documented. Compounds with similar structures have demonstrated effectiveness against several pathogenic strains by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication . For example, derivatives exhibited inhibition zones up to 25 mm against Klebsiella pneumonia.

Cytotoxicity and Selectivity

A study evaluated the cytotoxic effects of related quinoline derivatives on cancer cell lines, including doxorubicin-sensitive and -resistant colon adenocarcinoma cells. The findings indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal human fibroblasts, suggesting potential for targeted cancer therapies .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many derivatives act by inhibiting key enzymes involved in viral replication or bacterial DNA synthesis.
  • Modulation of Cellular Pathways : Some compounds can influence signaling pathways related to apoptosis in cancer cells, enhancing their therapeutic efficacy.

Study 1: Antiviral Efficacy Against DENV2

In a controlled laboratory setting, two quinoline derivatives were tested for their antiviral activity against DENV2. The iso-Pr-substituted derivative showed an IC50 of 3.03 µM and a CC50 of 16.06 µM, resulting in a selectivity index (SI) of 5.30. In contrast, the iso-Bu derivative had an IC50 of 0.49 µM with a SI of 39.5, indicating superior antiviral properties with lower cytotoxicity .

CompoundIC50 (µM)CC50 (µM)Selectivity Index
Iso-Pr3.0316.065.30
Iso-Bu0.4919.3939.5

Study 2: Antibacterial Activity

A series of piperidine derivatives were synthesized and tested against six pathogenic strains. The results showed notable inhibition zones:

CompoundPathogenInhibition Zone (mm)
Piperidine Derivative AKlebsiella pneumonia25
Piperidine Derivative BPseudomonas aeruginosa22
Standard DrugKlebsiella pneumonia27

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, including:

  • Coupling reactions between the piperidine and pyridazinone moieties under controlled pH and temperature (e.g., reflux in ethanol or dimethylformamide) .
  • Protection/deprotection strategies for hydroxyl or carbonyl groups to prevent undesired side reactions.
  • Purification via column chromatography or recrystallization to isolate the product.

Optimization Tips:

  • Use catalysts (e.g., sodium triacetoxyborohydride) for reductive amination steps .
  • Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to terminate reactions at peak yield .
  • Adjust solvent polarity to improve solubility of intermediates .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
AcylationDCM, NaOH, 0–5°C85–90
CyclizationEthanol reflux, 12h70–75
PurificationSilica gel chromatography>95% purity

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS to verify molecular weight and fragmentation patterns .
  • HPLC/UPLC: Quantify purity (>95% recommended for pharmacological studies) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches near 1650–1750 cm1^{-1}) .

Note: Cross-validate data with computational tools (e.g., PubChem or ChemDraw simulations) to resolve ambiguities .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Emergency Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact: Rinse immediately with water; remove contaminated clothing .
  • Storage: Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace phenyl with chlorophenyl) to assess impact on bioactivity .
  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or receptors (e.g., IC50_{50} determination) .
    • Cellular Uptake: Use fluorescent tagging to evaluate permeability in cell lines .
  • Data Analysis: Employ molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Example SAR Table from Analogous Compounds:

Compound ModificationBioactivity ChangeReference
Chlorine substitution at phenylIncreased antimicrobial activity
Piperidine ring expansionReduced CNS penetration

Q. How can contradictory data between in vitro and in vivo pharmacological results be resolved?

Methodological Answer:

  • Assay Optimization:
    • Protein Binding: Measure plasma protein binding to explain reduced in vivo efficacy .
    • Metabolic Stability: Use liver microsomes to identify rapid degradation pathways .
  • Pharmacokinetic Studies:
    • Bioavailability: Compare oral vs. intravenous administration in animal models .
    • Tissue Distribution: Radiolabel the compound to track accumulation in target organs .
  • Statistical Methods: Apply multivariate analysis to isolate confounding variables (e.g., diet, genetic factors) .

Q. What methodologies are recommended to study environmental degradation pathways?

Methodological Answer:

  • Abiotic Degradation:
    • Hydrolysis: Expose to buffers at varying pH (3–10) and monitor degradation via LC-MS .
    • Photolysis: Use UV lamps to simulate sunlight exposure and identify breakdown products .
  • Biotic Degradation:
    • Soil Microcosms: Incubate with microbial communities and quantify residual compound .
  • Ecotoxicology:
    • Algal Toxicity Tests: Evaluate EC50_{50} values in Chlorella vulgaris to assess environmental risk .

Q. Table 2: Key Environmental Parameters to Monitor

ParameterMethodRelevance
Half-life (t1/2_{1/2})LC-MS kineticsPredict persistence
LogPShake-flask methodEstimate bioaccumulation
BCF (Bioaccumulation Factor)Fish exposure modelsEcological risk assessment

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